Scaffold Hypotensive Superiority Over Propranolol: Class-Level Evidence for the Phenylpiperazine–Naphthalene Core
The phenylpiperazine–naphthalene scaffold to which CAS 1049443-08-4 belongs has demonstrated superior acute blood-pressure lowering relative to the clinical reference compound propranolol. In anesthetized cats, the Mannich-base analog 2-(N₄-phenyl-N₁-piperazino)-methyloxy naphthalene (NR₂ = 4-phenylpiperazin-1-yl) produced a 60 mm Hg fall in blood pressure at 5 mg/kg i.v., significantly exceeding the response elicited by propranolol at the same dose [1]. While these data were obtained for the one-carbon linker variant rather than the ethyl-linked title compound, they establish class-level potency that supports the selection of the phenylpiperazine–naphthalene core over classical β-blockers for protocols requiring profound, rapid-onset hypotension.
| Evidence Dimension | Maximal decrease in mean arterial blood pressure (anesthetized cat model) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1049443-08-4; class surrogate (Mannich analog) gave 60 mm Hg fall |
| Comparator Or Baseline | Propranolol (same 5 mg/kg i.v. dose; hypotensive response described as inferior) |
| Quantified Difference | 60 mm Hg fall for Mannich analog; propranolol magnitude not numerically specified but stated as lower |
| Conditions | Anesthetized cat, 5 mg/kg intravenous bolus (Tandon et al., 2004) |
Why This Matters
For investigators screening hypotensive candidates, this class-level signal directs attention toward the phenylpiperazine–naphthalene core as a prioritized starting point, with the title compound offering a distinct linker geometry that may further refine the effect.
- [1] Tandon, V. K., Singh, K. A., & Goswamy, G. K. (2004). 1- and 2-substituted naphthalenes: a new class of potential hypotensive agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2797–2800. https://doi.org/10.1016/j.bmcl.2004.03.080 View Source
